N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as DIMHN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of hydrazide derivatives and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has also been shown to possess antiviral properties and has been studied for its potential use in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide is its ability to modulate various biological processes, making it a promising candidate for the development of new therapeutics. However, the limitations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide include its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide.
Zukünftige Richtungen
There are several future directions for the study of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of research is the development of new formulations of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic targets for N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, which could lead to the development of new drugs for the treatment of cancer and viral infections. Finally, further studies are needed to determine the long-term safety and efficacy of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in humans.
Synthesemethoden
The synthesis of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the reaction of 1,7-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide with nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and yields N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. In addition, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been studied for its ability to modulate various biological processes, including apoptosis, angiogenesis, and cell proliferation.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1,7-dimethylindol-3-yl)iminopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-5-3-7-12-13(16(22)20(2)14(10)12)18-19-15(21)11-6-4-8-17-9-11/h3-9,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKGEZARVKCESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,7-dimethylindol-3-yl)iminopyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.